molecular formula C7H11N3O B3045271 4-Pyrimidinol, 6-amino-5-ethyl-2-methyl- CAS No. 103980-51-4

4-Pyrimidinol, 6-amino-5-ethyl-2-methyl-

Cat. No.: B3045271
CAS No.: 103980-51-4
M. Wt: 153.18
InChI Key: QZMJEMVLACLWBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Pyrimidinol, 6-amino-5-ethyl-2-methyl-: is a heterocyclic compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This specific compound is characterized by the presence of an amino group at position 6, an ethyl group at position 5, and a methyl group at position 2, along with a hydroxyl group at position 4. Pyrimidine derivatives are known for their wide range of biological activities and are used in various fields such as pharmaceuticals, agriculture, and materials science .

Mechanism of Action

Target of Action

Similar compounds, such as 2-aminopyrimidine derivatives, have been shown to exhibit antitrypanosomal and antiplasmodial activities . This suggests that the compound may interact with biological targets involved in these pathways.

Mode of Action

For instance, some 2-aminopyrimidine derivatives have been found to inhibit the growth of Trypanosoma brucei rhodesiense and Plasmodium falciparum NF54 , which are causative organisms of sleeping sickness and malaria respectively.

Pharmacokinetics

The compound’s molecular weight of 15318 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.

Result of Action

Based on the activities of similar compounds, it can be inferred that the compound may exert cytotoxic effects on certain parasites, leading to their death .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Pyrimidinol, 6-amino-5-ethyl-2-methyl- can be achieved through several synthetic routes. One common method involves the reaction of guanidine hydrochloride with ethyl acetoacetate. The reaction typically proceeds under basic conditions, often using sodium ethoxide as a base. The reaction mixture is heated to reflux, and the product is isolated through crystallization .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 4-Pyrimidinol, 6-amino-5-ethyl-2-methyl- undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Pyrimidinol, 6-amino-5-ethyl-2-methyl- has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex pyrimidine derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.

    Medicine: Investigated for its potential as an anti-inflammatory and anticancer agent.

    Industry: Used in the development of new materials with specific properties.

Comparison with Similar Compounds

  • 2-Amino-6-methyl-4-pyrimidinol
  • 2-Isopropyl-6-methyl-4-pyrimidinol
  • 2-Amino-4,6-dihydroxypyrimidine derivatives

Comparison: 4-Pyrimidinol, 6-amino-5-ethyl-2-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for various applications .

Properties

IUPAC Name

4-amino-5-ethyl-2-methyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O/c1-3-5-6(8)9-4(2)10-7(5)11/h3H2,1-2H3,(H3,8,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZMJEMVLACLWBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(NC1=O)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30146182
Record name 4-Pyrimidinol, 6-amino-5-ethyl-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30146182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103980-51-4
Record name 4-Pyrimidinol, 6-amino-5-ethyl-2-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103980514
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Pyrimidinol, 6-amino-5-ethyl-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30146182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Pyrimidinol, 6-amino-5-ethyl-2-methyl-
Reactant of Route 2
Reactant of Route 2
4-Pyrimidinol, 6-amino-5-ethyl-2-methyl-
Reactant of Route 3
Reactant of Route 3
4-Pyrimidinol, 6-amino-5-ethyl-2-methyl-
Reactant of Route 4
Reactant of Route 4
4-Pyrimidinol, 6-amino-5-ethyl-2-methyl-
Reactant of Route 5
Reactant of Route 5
4-Pyrimidinol, 6-amino-5-ethyl-2-methyl-
Reactant of Route 6
Reactant of Route 6
4-Pyrimidinol, 6-amino-5-ethyl-2-methyl-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.